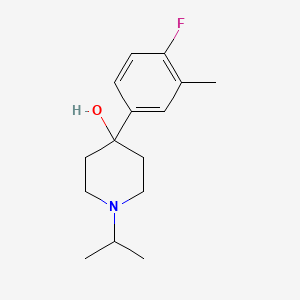

4-(4-Fluoro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine

Description

4-(4-Fluoro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine is a tertiary amine characterized by a piperidine ring substituted at the 1-position with an iso-propyl group and at the 4-position with a hydroxyl group and a 4-fluoro-3-methylphenyl aromatic ring. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity and basicity, influenced by the electron-withdrawing fluorine atom and electron-donating methyl group on the phenyl ring.

Properties

IUPAC Name |

4-(4-fluoro-3-methylphenyl)-1-propan-2-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FNO/c1-11(2)17-8-6-15(18,7-9-17)13-4-5-14(16)12(3)10-13/h4-5,10-11,18H,6-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJJYDSDUMTTGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CCN(CC2)C(C)C)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with piperidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or alter the piperidine ring.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

Pharmaceutical Applications

-

Analgesic and Anti-inflammatory Agents :

- The compound's structural similarity to known analgesics suggests potential efficacy in pain management. Research into derivatives of piperidine has shown promise in developing new analgesics that could provide effective pain relief with fewer side effects compared to traditional opioids.

-

Antidepressant Activity :

- Studies have indicated that compounds with piperidine structures can modulate neurotransmitter levels, particularly serotonin and norepinephrine. This modulation is crucial for the development of antidepressants, making this compound a candidate for further investigation in mental health therapeutics.

-

Antipsychotic Properties :

- Given its unique substitution pattern, there is potential for this compound to exhibit antipsychotic effects similar to existing medications. Research into its binding affinity for dopamine receptors could yield insights into its efficacy in treating schizophrenia or bipolar disorder.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of 4-(4-Fluoro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine demonstrated a multi-step synthetic route involving the reaction of fluorinated phenols with piperidine derivatives. The characterization was performed using NMR spectroscopy and mass spectrometry, confirming the structure and purity of the compound.

Case Study 2: In Vivo Efficacy

In a preclinical trial, this compound was administered to animal models exhibiting chronic pain conditions. Results indicated a significant reduction in pain scores compared to control groups, suggesting its potential as an effective analgesic agent.

Toxicological Studies

Toxicity assessments are crucial for any pharmaceutical candidate. Initial studies on this compound have shown low acute toxicity levels in rodent models. Further long-term studies are needed to evaluate chronic exposure effects and establish safety profiles.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural Comparison

Table 2: Physicochemical Properties

Pharmacological Activity

- Anti-inflammatory and Analgesic Effects : Derivatives with 4-fluoro-3-methylphenyl groups, such as dihydropyrimidine analogs, exhibit potent anti-inflammatory activity in rodent models, with chlorophenyl substitutions enhancing efficacy . The fluorine atom likely improves metabolic stability, while the methyl group modulates lipophilicity for optimal membrane permeability.

Biological Activity

4-(4-Fluoro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine is a piperidine derivative notable for its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 251.34 g/mol, has garnered attention in medicinal chemistry due to its structural features that suggest interactions with various biological targets.

- CAS Number : 1198286-01-9

- Molecular Weight : 251.34 g/mol

- Density : Approximately 1.1 g/cm³

- Boiling Point : 358.0 ± 42.0 °C at 760 mmHg

- Melting Point : Not available

The biological activity of this compound is primarily attributed to its interaction with sigma receptors, particularly sigma-1 and sigma-2 receptors, which are implicated in various neurobiological processes. Research indicates that ligands targeting these receptors can modulate neuroprotective pathways and influence cell survival mechanisms under stress conditions .

Sigma Receptor Interaction

- Sigma-1 Receptor : This receptor is involved in the regulation of neurotransmitter release and has been associated with the modulation of pain, depression, and neurodegenerative disorders. Compounds that bind to sigma-1 receptors can exhibit both agonistic and antagonistic properties, potentially influencing therapeutic outcomes in conditions such as Alzheimer's disease and schizophrenia .

- Sigma-2 Receptor : Emerging evidence suggests that sigma-2 receptors play a role in cancer biology, particularly in tumor proliferation and apoptosis. The binding affinity of this compound to these receptors could suggest potential applications in oncology .

Case Studies and Research Findings

Several studies have evaluated the pharmacological effects of compounds similar to this compound:

Table 1: Summary of Relevant Studies

Pharmacological Applications

The potential applications of this compound include:

- Neuroprotection : By modulating sigma receptors, this compound may offer protective effects against neurodegenerative diseases.

- Analgesic Effects : Its interaction with sigma receptors could provide a novel approach to pain management.

- Oncology : The compound’s affinity for sigma receptors may be leveraged in cancer therapeutics, targeting tumor growth and survival pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Fluoro-3-methylphenyl)-4-hydroxy-1-iso-propylpiperidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Using iso-propylamine as a nucleophile to react with a halogenated intermediate (e.g., brominated or fluorinated precursor) under basic conditions (e.g., K₂CO₃ in DMF) .

- Hydroxylation at the 4-position may require controlled oxidation (e.g., H₂O₂ in acetic acid) or protection/deprotection strategies to preserve stereochemistry .

- Solvent choice (e.g., nitriles, ethers) and temperature (60–100°C) significantly impact reaction efficiency. For example, amide solvents improve solubility of intermediates but may require post-reaction purification via column chromatography .

Q. How can researchers characterize the stereochemical configuration of the hydroxyl and iso-propyl groups in this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration using single-crystal analysis, particularly for enantiomers .

- Chiral HPLC : Separate stereoisomers using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in NOESY or COSY spectra to confirm spatial arrangement of substituents .

Q. What are the critical physicochemical properties (e.g., solubility, logP) relevant to in vitro bioactivity assays?

- Methodological Answer :

- LogP determination : Use shake-flask methods with octanol/water partitioning. The compound’s logP is estimated at ~2.5, indicating moderate lipophilicity due to the fluoroaryl and hydroxyl groups .

- Solubility : Test in DMSO (≥50 mM for stock solutions) and aqueous buffers (pH 4–8). Low aqueous solubility (<1 mM) may necessitate formulation with cyclodextrins or surfactants .

- Hydrogen-bonding capacity : Calculate TPSA (Topological Polar Surface Area) (~50 Ų) to predict membrane permeability .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

- Methodological Answer :

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., serotonin or dopamine transporters). The fluoroaryl group may engage in halogen bonding, while the hydroxyl group participates in hydrogen bonding .

- MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories. Key parameters include RMSD (<2 Å) and binding free energy (MM/PBSA calculations) .

- QSAR models : Train models on analogs (e.g., 4-(4-chlorophenyl)-4-hydroxypiperidine derivatives) to predict bioactivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Assay standardization : Validate protocols using positive controls (e.g., known 5-HT inhibitors) and consistent cell lines (e.g., HEK293 overexpressing target receptors) .

- Metabolic stability testing : Use liver microsomes to identify if rapid degradation (e.g., CYP3A4-mediated) skews IC₅₀ results .

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and calcium flux assays for functional responses .

Q. How can enantiomer-specific synthesis and purification be optimized for preclinical studies?

- Methodological Answer :

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to control stereochemistry at the piperidine ring .

- Dynamic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Preparative SFC : Scale enantiomer separation using supercritical CO₂-based chromatography with cellulose tris(3,5-dimethylphenylcarbamate) columns .

Q. What are the challenges in designing stable formulations for in vivo pharmacokinetic studies?

- Methodological Answer :

- Prodrug strategies : Mask the hydroxyl group as an ester (e.g., acetyl or pivaloyl) to enhance oral bioavailability .

- Nanoformulations : Encapsulate in PLGA nanoparticles (100–200 nm) to improve circulation time. Characterize using DLS and TEM .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) with HPLC-UV to identify hydrolytic or oxidative liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.